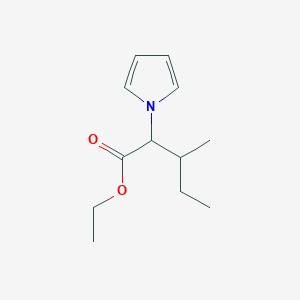

ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methyl-2-pyrrol-1-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-10(3)11(12(14)15-5-2)13-8-6-7-9-13/h6-11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEPVMUUYVYHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate" CAS number 1252924-07-4 properties

An In-Depth Technical Guide to Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate (CAS: 1252924-07-4)

This technical guide provides a comprehensive overview of this compound, CAS number 1252924-07-4. It is intended for researchers, chemists, and drug development professionals who are interested in utilizing this compound as a building block or scaffold in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, properties, potential applications, and critical safety protocols.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of natural products and pharmaceutical agents.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in drug discovery.[1] Molecules incorporating the pyrrole system are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antifungal, and antitumor properties.[1]

This compound represents a versatile synthetic intermediate. It combines the medicinally significant pyrrole moiety with a chiral pentanoate ester chain, offering multiple points for further chemical modification. Understanding its properties is the first step for researchers aiming to incorporate this building block into the synthesis of novel, complex molecules with potential therapeutic value.

Chemical Identity and Structure

Accurate identification is paramount in chemical research. The fundamental identifiers and structural representation of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1252924-07-4 | [2] |

| IUPAC Name | This compound | [3][4] |

| Molecular Formula | C₁₂H₁₉NO₂ | Calculated |

| Molecular Weight | 209.29 g/mol | Calculated |

| SMILES | CCC(C)C(N1C=CC=C1)C(OCC)=O | [4] |

Chemical Structure Diagram

The following diagram illustrates the two-dimensional structure of the molecule, generated from its SMILES representation.

Caption: 2D structure of this compound.

Physicochemical Properties

For many specialized research chemicals, exhaustive physicochemical data is not always published in peer-reviewed literature and is often generated by suppliers. The following table summarizes the available information.

| Property | Value | Notes |

| Physical State | Liquid | Inferred from safety data. |

| Flammability | Flammable Liquid, Category 3 | Classified under GHS standards. |

| Boiling Point | Data not publicly available | Can often be obtained from the supplier's Certificate of Analysis.[3] |

| Melting Point | Data not publicly available | Can often be obtained from the supplier's Certificate of Analysis.[3] |

| Density | Data not publicly available | Can often be obtained from the supplier's Certificate of Analysis.[3] |

Spectroscopic and Analytical Data

Structural verification is a critical step in any synthetic workflow. While specific spectra for this compound are not available in the public domain, they can typically be requested from suppliers.[4] Based on the known structure, the expected spectroscopic signatures are outlined below. This provides a baseline for researchers to validate their material.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex. Key signals would include a triplet and a quartet characteristic of the ethyl ester group, distinct aromatic signals for the protons on the pyrrole ring, and a series of multiplets in the aliphatic region corresponding to the protons on the pentanoate backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal a signal for the carbonyl carbon of the ester at approximately 170 ppm. Additional signals would correspond to the four unique carbons of the pyrrole ring and the distinct aliphatic carbons of the ethyl and pentanoate chains.

-

MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z ratio corresponding to the molecular weight of 209.29. Fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) or cleavage of the pentanoate side chain.

-

IR (Infrared Spectroscopy): The IR spectrum should prominently feature a strong absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester functional group. C-H stretches for both aromatic (pyrrole) and aliphatic groups would appear around 2850-3100 cm⁻¹.

Synthesis and Reactivity

A specific, published synthetic protocol for CAS 1252924-07-4 was not identified in the initial search. However, a plausible synthetic route can be proposed based on established organic chemistry principles. One common method for forming N-substituted pyrroles is the nucleophilic substitution of pyrrole with an appropriate alkyl halide.

Proposed Synthetic Workflow

A likely pathway involves the deprotonation of pyrrole to form the pyrrolide anion, a potent nucleophile, followed by its reaction with an α-halogenated ester, such as ethyl 2-bromo-3-methylpentanoate.

Caption: Plausible Sₙ2 pathway for the synthesis of the target compound.

This method is advantageous as it directly constructs the C-N bond at the desired position. The functionalization of the pyrrole ring at specific positions can otherwise be challenging using conventional electrophilic substitution methods.[5]

Applications in Research and Drug Development

Given its structure, this compound is not typically an end-product but rather a valuable building block. Its utility lies in its potential for elaboration into more complex molecules.

-

Scaffold for Lead Discovery: The compound can serve as a starting point for creating libraries of novel compounds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in pharmaceuticals.

-

Pro-drug Development: The ester could potentially act as a pro-drug moiety, designed to be cleaved in vivo to release an active carboxylic acid derivative.

-

Exploration of Structure-Activity Relationships (SAR): By serving as a constant core, modifications can be made to other parts of a larger molecule to probe how structural changes affect biological activity. The pyrrole ring itself is a key pharmacophore, and attaching different side chains allows for the fine-tuning of properties like solubility, potency, and selectivity.[1]

Safety, Handling, and Storage

As a flammable research chemical, proper handling and storage are critical to ensure laboratory safety. The following information is derived from the Safety Data Sheet (SDS).

Hazard Identification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapour. |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood. Do not breathe vapors or aerosols.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools.

-

Personal Protection:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after use.

-

Skin and Body Protection: Wear a lab coat. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.

-

First Aid Measures

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.

-

If Swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Storage

-

Store in a well-ventilated place. Keep the container tightly closed.

-

Keep cool.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- ethyl 3-methyl-2-(1h-pyrrol-1-yl)

- Ethyl 3-methyl-2-(1h-pyrrol-1-yl)

- 1252924-07-4|Ethyl 3-methyl-2-(1h-pyrrol-1-yl)

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- 1H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. Organic Syntheses.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate

Introduction

Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate is a substituted pyrrole derivative of interest in synthetic chemistry and drug discovery. The pyrrole motif is a crucial component in a multitude of biologically active molecules, and the specific substitution pattern of this compound makes its unambiguous characterization essential for its potential applications. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering insights for researchers, scientists, and drug development professionals. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide leverages high-quality predicted data, corroborated by established spectroscopic principles and data from analogous structures. This approach provides a robust framework for the identification and characterization of this molecule.

The structural elucidation of novel compounds relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies the functional groups present. This guide will delve into the predicted ¹H NMR, ¹³C NMR, MS, and IR data for the title compound, explaining the rationale behind the expected spectral features.

Figure 2. Predicted major fragmentation pathways for the title compound.

-

Loss of the Ethoxy Group: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), which would result in a fragment ion at m/z = 164.

-

Cleavage of the Alkyl Chain: Cleavage of the C2-C3 bond can lead to the loss of the sec-butyl radical, resulting in a fragment at m/z = 138.

-

Loss of the Ester Group: The loss of the entire ethyl carboxylate radical would generate a fragment at m/z = 136.

-

Pyrrole Cation: A fragment corresponding to the pyrrole radical cation at m/z = 66 is also a plausible fragmentation product.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.

Table 3. Predicted IR Absorption Bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic, pyrrole) |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1500-1400 | Medium | C=C stretch (pyrrole ring) |

| ~1250-1150 | Strong | C-O stretch (ester) |

| ~1100-1000 | Medium | C-N stretch |

Interpretation of the IR Spectrum:

-

C-H Stretches: The spectrum is expected to show C-H stretching vibrations for the aromatic protons of the pyrrole ring above 3000 cm⁻¹ and strong C-H stretching bands for the aliphatic protons of the pentanoate and ethyl groups below 3000 cm⁻¹.

-

Carbonyl Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.

-

Pyrrole Ring Vibrations: The C=C stretching vibrations of the pyrrole ring are expected to appear in the 1500-1400 cm⁻¹ region.

-

C-O and C-N Stretches: A strong band corresponding to the C-O stretch of the ester is predicted in the 1250-1150 cm⁻¹ region. The C-N stretching vibration is expected in the 1100-1000 cm⁻¹ range.

Experimental Protocols

To obtain experimental data for this compound, the following standard protocols would be employed. The choice of parameters is crucial for obtaining high-quality, interpretable spectra.

1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of deuterated chloroform is based on its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is particularly useful for resolving complex multiplets.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm to cover the expected range of chemical shifts.

-

Acquisition Time: 2-3 seconds to ensure good resolution.

-

Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds, as carbon relaxation times can be longer.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Figure 3. General workflow for NMR analysis.

2. Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides information on the purity of the sample.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and providing a reproducible fragmentation pattern that can be compared to library data.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 40-500 to detect the molecular ion and all significant fragment ions.

3. Infrared Spectroscopy (FT-IR)

-

Sample Preparation: The spectrum can be acquired from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell. The neat film method is often the simplest for liquids.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is first recorded and then automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, along with standardized experimental protocols, serves as a valuable resource for the identification and characterization of this compound. While based on predictions, the interpretations are grounded in fundamental spectroscopic principles and comparisons with related structures, offering a high degree of confidence in the assignments. This guide is intended to facilitate the research and development efforts of scientists working with substituted pyrrole derivatives.

References

-

NMRDB. (2024). Simulate and predict NMR spectra. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

ACD/Labs. (2024). ACD/MS Fragmenter. Retrieved from [Link]

Mass Spectrometry of Ethyl 3-Methyl-2-(1H-pyrrol-1-yl)pentanoate: A Technical Guide for Structural Elucidation

Introduction

Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate is a heterocyclic compound incorporating a pyrrole ring, an ethyl ester, and a branched alkyl chain. As a molecule with potential applications in pharmaceutical and materials science, its unambiguous structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering profound insights into the molecule's mass, elemental composition, and structural architecture through controlled fragmentation.[1] This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, detailing predicted fragmentation pathways under electron ionization, experimental protocols, and data interpretation strategies for researchers, scientists, and drug development professionals.

Core Concepts in the Mass Spectrometry of this compound

The mass spectrometric behavior of this compound is governed by the interplay of its three primary structural motifs: the N-substituted pyrrole ring, the ethyl ester, and the 3-methylpentanoyl chain. The choice of ionization technique is critical in determining the extent of fragmentation and the nature of the information obtained.

Ionization Techniques: A Dichotomy of Approaches

-

Electron Ionization (EI): This "hard" ionization technique utilizes a high-energy electron beam (typically 70 eV) to induce ionization and extensive fragmentation.[1] The resulting mass spectrum is a detailed "fingerprint" of the molecule, rich in structural information and ideal for library matching and structural elucidation. Given the likely volatility and thermal stability of the target compound, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a highly suitable analytical approach.[1][2][3]

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is well-suited for less volatile or thermally labile molecules.[1][4][5][6] It typically generates protonated molecules ([M+H]^+) with minimal fragmentation, making it invaluable for determining the molecular weight of the parent compound.[1][7] For detailed structural analysis, ESI is often coupled with tandem mass spectrometry (MS/MS).[5][7]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon electron ionization, this compound (molecular weight: 209.29 g/mol ) will form a molecular ion ([M]^{+\bullet}) at m/z 209. The subsequent fragmentation is predicted to proceed through several competing pathways, dictated by the relative stabilities of the resulting ions and neutral losses. The ionization is most likely to occur on the pyrrole ring or the ester group, which have non-bonding electrons.

Key Predicted Fragmentations:

-

Loss of the Ethoxy Group (•OCH₂CH₃): A common fragmentation pathway for ethyl esters involves the cleavage of the O-CH₂ bond, leading to the loss of an ethoxy radical (mass = 45 Da).[8][9][10] This will result in the formation of a stable acylium ion at m/z 164 .

-

Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the ethyl group from the ester moiety can also occur, resulting in a fragment at m/z 180 .[8]

-

Cleavage at the Branched Alkyl Chain: Branched alkanes preferentially fragment at the branch point to form more stable secondary or tertiary carbocations.[1][11] In this molecule, cleavage of the bond between C2 and C3 of the pentanoate chain would be a significant pathway. This can lead to two primary fragment ions:

-

Formation of the Pyrrole-containing Cation: Cleavage with charge retention on the pyrrole-containing fragment would result in an ion at m/z 124 .

-

Formation of the sec-Butyl Cation: Cleavage with charge retention on the alkyl fragment would produce a sec-butyl cation at m/z 57 . This is often a prominent peak in the mass spectra of compounds containing this moiety.[12]

-

-

Fragmentation of the Pyrrole Ring: The pyrrole ring itself can undergo fragmentation. A characteristic fragment of pyrrole is observed at m/z 41, corresponding to ([C₃H₃N]^{+\bullet}).[12]

-

McLafferty Rearrangement: While less common for N-substituted pyrroles directly, a McLafferty-type rearrangement involving the ester carbonyl and a gamma-hydrogen on the pentanoate chain is possible, though sterically hindered. A more likely rearrangement could involve the pyrrole ring.

Quantitative Fragmentation Data (Predicted)

| m/z | Predicted Fragment Ion | Neutral Loss | Notes |

| 209 | [[C₁₂H₁₉NO₂]^+•] | - | Molecular Ion |

| 180 | [[M - CH₂CH₃]^+] | •CH₂CH₃ (29 Da) | Loss of the ethyl radical from the ester. |

| 164 | [[M - OCH₂CH₃]^+] | •OCH₂CH₃ (45 Da) | Loss of the ethoxy radical, forming an acylium ion. |

| 124 | [[C₇H₈N]^+] | •C₅H₉O₂ (101 Da) | Cleavage at the C2-C3 bond of the pentanoate chain. |

| 67 | [[C₄H₅N]^+•] | C₈H₁₄O₂ (154 Da) | Ion corresponding to the pyrrole ring. |

| 57 | [[C₄H₉]^+] | C₈H₁₀NO₂ (152 Da) | sec-Butyl cation from cleavage at the branched point. |

| 41 | [[C₂H₃N]^+•] | - | Characteristic fragment of the pyrrole ring. |

| 29 | [[CH₂CH₃]^+] | - | Ethyl cation. |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound using GC-MS with an EI source. Optimization may be required based on the specific instrumentation.

1. Sample Preparation:

- Dissolve 1 mg of the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

- Vortex the solution to ensure complete dissolution.

- If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).

- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an EI source.

- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

- Injection Volume: 1 µL.

- Injector Temperature: 250 °C.

- Split Ratio: 20:1 (can be adjusted based on sample concentration).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 70 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.

- Hold: 5 minutes at 280 °C.

- MS Source Temperature: 230 °C.

- MS Quadrupole Temperature: 150 °C.

- Ionization Energy: 70 eV.

- Mass Range: m/z 35-350.

- Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis:

- Acquire the data in full scan mode.

- Process the data using the instrument's software (e.g., Agilent MassHunter).

- Identify the peak corresponding to this compound based on its retention time.

- Extract the mass spectrum for this peak and analyze the fragmentation pattern.

- Compare the observed spectrum with the predicted fragmentation pathways and data from spectral libraries if available (e.g., NIST).[13][14][15]

Visualization of Predicted Fragmentation Pathways

The following diagrams illustrate the primary predicted fragmentation pathways of this compound under electron ionization.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound, particularly using GC-MS with electron ionization, provides a wealth of structural information. By understanding the characteristic fragmentation patterns of the pyrrole, ethyl ester, and branched alkyl functionalities, researchers can confidently identify and characterize this molecule. The predicted fragmentation pathways, centered around the loss of the ethoxy group, cleavage at the branched alkyl chain, and fragmentation of the pyrrole ring, offer a robust framework for interpreting experimental data. This guide serves as a comprehensive resource for scientists engaged in the analysis of this and structurally related compounds, facilitating accurate structural elucidation and advancing research in their respective fields.

References

-

National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. NIST. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center, NIST. NIST. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.2. Whitman People. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]

-

PubChem. (2018). NIST Mass Spectrometry Data Center - PubChem Data Source. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺. ResearchGate. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. (A) Total ion.... ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]

-

LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Retrieved from [Link]

-

Chromedia. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Chromedia. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lifesciencesite.com [lifesciencesite.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. GCMS Section 6.9.2 [people.whitman.edu]

- 12. whitman.edu [whitman.edu]

- 13. Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

IUPAC name and structure of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate

Technical Guide: Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate

Abstract: This technical guide provides a comprehensive scientific overview of this compound (CAS No. 1252924-07-4). The document elucidates its chemical identity through a detailed breakdown of its IUPAC nomenclature and structural representation. A robust synthetic methodology, including retrosynthetic analysis and a step-by-step laboratory protocol, is presented. Furthermore, this guide outlines the analytical techniques required for structural confirmation and purity assessment, focusing on NMR and mass spectrometry, thereby providing a self-validating framework for researchers. The guide concludes with a discussion of the potential applications of this and related pyrrole-containing scaffolds in the field of drug discovery and medicinal chemistry, grounded in the established biological significance of the pyrrole nucleus.[1][2][3]

Chemical Identity and Nomenclature

The precise naming and structural representation of a molecule are foundational to all scientific investigation. The IUPAC (International Union of Pure and Applied Chemistry) system provides an unambiguous method for naming chemical compounds.[4][5]

IUPAC Name Deconstruction

The name "this compound" is systematically derived by identifying the principal functional group and its substituents.

-

Parent Chain Identification : The suffix "-oate" indicates that the principal functional group is an ester. The term "pentanoate" specifies that the parent acyl chain contains five carbon atoms.

-

Ester Alkyl Group : The prefix "ethyl" denotes the ethyl group (-CH₂CH₃) attached to the oxygen atom of the ester.

-

Numbering the Parent Chain : The acyl chain is numbered starting from the carbonyl carbon as position 1.

-

Substituent Identification and Location :

-

"3-methyl": A methyl group (-CH₃) is attached to carbon-3 of the pentanoate chain.

-

"2-(1H-pyrrol-1-yl)": A pyrrole ring is attached to carbon-2 of the pentanoate chain. The "-yl" suffix indicates it is a substituent. "pyrrol-1-yl" specifies that the point of attachment is the nitrogen atom (position 1) of the pyrrole ring. The "1H" designation explicitly indicates the position of the hydrogen atom on the nitrogen in the parent pyrrole heterocycle.[6]

-

Molecular Structure

The systematic deconstruction of the IUPAC name leads to the following two-dimensional structure.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key computed and known properties of the molecule is provided below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1252924-07-4 | [Biomall[7]]() |

| Molecular Formula | C₁₂H₁₉NO₂ | [BLDpharm[8]]() |

| Molecular Weight | 209.29 g/mol | [BLDpharm[8]]() |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | Not available | [ChemicalBook[9]]() |

| Melting Point | Not available | [ChemicalBook[9]]() |

Synthesis and Mechanistic Insights

The construction of the target molecule is most logically achieved by forming the C2-N bond between the pentanoate backbone and the pyrrole ring. A standard and highly effective method for this transformation is the nucleophilic substitution of an α-halo ester by the pyrrolide anion.

Retrosynthetic Analysis

The retrosynthetic pathway identifies the key disconnection at the N-Cα bond, tracing the target molecule back to commercially available or readily synthesized precursors.

Caption: Retrosynthetic analysis of the target ester.

Recommended Synthetic Protocol

This protocol describes a two-step process: synthesis of the α-bromo ester precursor followed by N-alkylation of pyrrole.

Part A: Synthesis of Ethyl 2-bromo-3-methylpentanoate

Causality: This step introduces a good leaving group (bromide) at the α-position of the ester, activating it for nucleophilic substitution. N-Bromosuccinimide (NBS) with a catalytic amount of acid is a standard method for the α-bromination of esters.

-

Reaction Setup : To a solution of ethyl 3-methylpentanoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask, add N-Bromosuccinimide (NBS, 1.1 eq).

-

Initiation : Add a catalytic amount of a radical initiator like AIBN or a strong acid like sulfuric acid to initiate the reaction.

-

Reaction Execution : Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium bicarbonate solution followed by brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure α-bromo ester.

Part B: N-Alkylation of Pyrrole

Causality: Pyrrole's N-H proton is weakly acidic (pKa ≈ 17.5) and can be removed by a strong base like sodium hydride (NaH) to form the nucleophilic pyrrolide anion.[6] This anion then displaces the bromide from the α-bromo ester in a classic Sₙ2 reaction.

-

Anion Formation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).

-

Pyrrole Addition : Cool the suspension to 0 °C in an ice bath. Add a solution of pyrrole (1.1 eq) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

-

Alkylation : Cool the resulting solution of sodium pyrrolide back to 0 °C. Add a solution of ethyl 2-bromo-3-methylpentanoate (1.0 eq), synthesized in Part A, dropwise.

-

Reaction Execution : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Workup : Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, this compound, should be purified by column chromatography on silica gel.

Analytical Characterization (Self-Validation)

Unambiguous structural confirmation is critical.[10][11] The following predicted spectroscopic data serves as a benchmark for validating the successful synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules.[10]

-

¹H NMR (Predicted, CDCl₃, 400 MHz) :

-

Pyrrole Protons : Two distinct signals are expected for the pyrrole ring protons. The α-protons (adjacent to N) will appear as a triplet around δ 6.7-6.8 ppm, and the β-protons will appear as a triplet around δ 6.2-6.3 ppm.

-

α-Proton (C2-H) : The single proton on the chiral center at C2 will be a complex multiplet, likely a doublet of doublets, shifted downfield due to the adjacent nitrogen and carbonyl group, expected around δ 4.5-5.0 ppm.

-

Ethyl Ester Protons : A quartet for the -OCH₂- group around δ 4.1-4.3 ppm and a triplet for the -CH₃ group around δ 1.2-1.3 ppm.

-

Pentanoate Chain Protons : The C3-H proton will be a multiplet. The C4-H₂ protons will appear as a multiplet, and the C5-H₃ protons will be a triplet. The C3-CH₃ methyl group will be a doublet.

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz) :

-

Carbonyl Carbon : The ester carbonyl carbon will be the most downfield signal, around δ 170-175 ppm.

-

Pyrrole Carbons : Two signals are expected: α-carbons around δ 120-122 ppm and β-carbons around δ 108-110 ppm.

-

Aliphatic Carbons : Signals for C2, C3, C4, C5, the C3-methyl, and the ethyl ester carbons will be present in the upfield region (δ 10-70 ppm).

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected Molecular Ion [M+H]⁺ : For C₁₂H₁₉NO₂, the expected exact mass would be approximately 210.1494. The observation of this ion would strongly support the successful synthesis.

Applications and Relevance in Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][12] Pyrrole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1][3][13][14]

The introduction of a substituted ester side chain, as seen in this compound, creates a molecule with potential as a versatile intermediate. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further chemical modification to explore structure-activity relationships (SAR) in drug discovery programs.

References

- BenchChem. (n.d.). Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyrrole Derivatives: Exploring Their Diverse Biological Activities.

- Karadeniz, H. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Wiley Online Library. (n.d.). Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters.

- BenchChem. (n.d.). A Researcher's Guide to the Analytical Characterization of 2-Substituted Pyrroles.

- Bentham Science. (n.d.). Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities.

- Kaur, R. et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. J Pharm Chem Chem Sci.

- Idhayadhulla, A. et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.

- Kaur, R. et al. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate.

- ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole.

- Royal Society of Chemistry. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

- University of Calgary. (n.d.). Nomenclature.

- National Institutes of Health. (n.d.). Enzymatic synthesis of novel pyrrole esters and their thermal stability.

- IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry.

- Royal Society of Chemistry. (n.d.). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.

- PubChem. (2026). Ethyl 3-(1H-pyrrol-3-yl)propanoate.

- Wikipedia. (n.d.). Pyrrole.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. iupac.org [iupac.org]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. biomall.in [biomall.in]

- 8. 1252924-07-4|this compound|BLD Pharm [bldpharm.com]

- 9. This compound CAS#: 1252924-07-4 [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities | Bentham Science [eurekaselect.com]

- 13. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives [scielo.org.mx]

- 14. researchgate.net [researchgate.net]

Solubility and stability of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate

Foreword

The journey of a novel chemical entity from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the characterization of this compound, a molecule featuring a pyrrole core, an ethyl ester, and a branched alkyl chain. As a Senior Application Scientist, my objective is not to present pre-existing data on this specific molecule—which is not widely documented—but to equip researchers, scientists, and drug development professionals with the robust methodologies required to generate this critical data in-house. This document is built on the principles of scientific causality, self-validating protocols, and authoritative grounding to ensure the production of reliable and reproducible results.

Structural Analysis and Predicted Physicochemical Profile

This compound is a small organic molecule whose behavior is dictated by its constituent functional groups.

-

1H-Pyrrole Ring: The aromatic pyrrole ring is a common motif in pharmacologically active compounds. While it contributes to a degree of planarity, the nitrogen lone pair is involved in the aromatic system, making it a very weak base. The ring system is susceptible to oxidation and can exhibit sensitivity to strong acids.

-

Ethyl Ester Group: This functional group is a primary site of potential hydrolytic degradation. The ester can be cleaved under both acidic and basic conditions to yield the corresponding carboxylic acid and ethanol. This susceptibility is a critical factor in determining formulation and storage conditions.

-

3-methyl-pentanoate Chain: The branched alkyl chain imparts significant lipophilicity (hydrophobicity) to the molecule. This structural feature suggests that the compound will likely have low aqueous solubility but good solubility in organic solvents.

Based on this analysis, our initial hypothesis is that this compound is a lipophilic compound with potential stability liabilities related to hydrolysis and oxidation. The following sections outline the experimental workflows to quantitatively assess these characteristics.

A Framework for Comprehensive Solubility Assessment

Solubility dictates the maximum concentration of a drug that can be achieved in solution and, therefore, directly impacts its absorption and bioavailability. It is crucial to differentiate between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the precipitation of a compound from a high-concentration stock solution (typically in DMSO) upon dilution in an aqueous buffer. It is a high-throughput assessment of how "quickly" a compound falls out of solution and is relevant for early-stage screening.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is the "gold standard" measurement, critical for pre-formulation and late-stage development.

Experimental Workflow: Solubility Determination

The logical flow for a comprehensive solubility assessment involves screening with a high-throughput kinetic assay followed by a definitive thermodynamic measurement for key buffer systems.

Caption: A logical workflow for solubility characterization.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed to rapidly assess solubility across a range of pH conditions.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Buffer Preparation: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Assay Plate Preparation: Dispense 198 µL of each buffer into the wells of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer wells (final concentration: 100 µM, final DMSO concentration: 1%).

-

Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the definitive standard.

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation (e.g., 15 minutes at 14,000 rpm) followed by filtration through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Result Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

| Parameter | Kinetic Solubility | Thermodynamic Solubility | Typical Application |

| Method | Turbidimetry/Nephelometry | Shake-Flask with HPLC-UV | Early Discovery Screening |

| Time | < 2 hours | 24-72 hours | Pre-formulation, IND-enabling studies |

| Material Usage | Low (µg) | Moderate (mg) | Lead Optimization |

| Throughput | High | Low | Formulation Development |

A Guide to Chemical Stability and Degradation Pathway Analysis

Stability testing is essential to identify conditions that may lead to the degradation of the compound, ensuring its safety and efficacy over time. Forced degradation (or stress testing) is a critical component of this process, as mandated by regulatory bodies like the ICH.

Forced Degradation Workflow

The goal is to intentionally degrade the sample under aggressive conditions to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.

Caption: Standard workflow for a forced degradation study.

Protocol 3: Forced Degradation Study

This protocol outlines the conditions for stressing this compound. The goal is to achieve 5-20% degradation of the parent compound.

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in an appropriate solvent like acetonitrile.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60 °C for up to 72 hours. Collect samples at various time points (e.g., 2, 8, 24, 72 hours) and neutralize with an equivalent amount of 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature. Due to the lability of the ethyl ester, degradation is expected to be rapid. Sample at early time points (e.g., 5, 15, 30, 60 minutes) and neutralize with 0.1 N HCl. The primary expected degradant is the corresponding carboxylic acid.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for up to 48 hours, protected from light. The pyrrole ring is a potential site of oxidation.

-

Photostability: Expose the solution (in a photostable container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be run in parallel.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 70 °C) for up to one week.

Anticipated Degradation Pathways

Based on the structure, two primary degradation pathways are anticipated:

-

Ester Hydrolysis: The most likely pathway, occurring under both acidic and basic conditions, leading to the formation of 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid.

-

Pyrrole Ring Oxidation: The electron-rich pyrrole ring can be susceptible to oxidation, potentially leading to ring-opened products or hydroxylated species.

Protocol 4: Development of a Stability-Indicating HPLC Method

A robust analytical method is required to separate the parent compound from all potential degradation products.

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Method Development:

-

Inject a mixture of all stressed samples (acid, base, oxidative, etc.).

-

Optimize the gradient to achieve baseline separation between the parent peak and all degradant peaks.

-

Use a photodiode array (PDA) detector to check for peak purity and identify the optimal detection wavelength.

-

Mass spectrometry (MS) detection can be coupled to HPLC to identify the mass of the degradation products, aiding in structural elucidation.

-

Data Synthesis and Reporting

A comprehensive characterization report should be generated, summarizing the findings in a clear and concise manner.

| Test | Conditions | Anticipated Outcome for this compound |

| Kinetic Solubility | pH 2.0 - 7.4 | Low solubility expected across all pH values due to lipophilic nature. |

| Thermodynamic Solubility | pH 7.4 Buffer, 25 °C | Quantitative value (e.g., < 10 µg/mL) confirming poor aqueous solubility. |

| Acid Hydrolysis | 0.1 N HCl, 60 °C | Slow degradation via ester hydrolysis. |

| Base Hydrolysis | 0.1 N NaOH, RT | Rapid degradation via ester hydrolysis to form the carboxylate salt. |

| Oxidation | 3% H₂O₂, RT | Potential degradation via modification of the pyrrole ring. |

| Photostability | ICH Q1B | To be determined; potential for degradation if the pyrrole moiety absorbs in the UV range. |

| Thermal Stability | 70 °C | Likely stable, unless co-formulants catalyze degradation. |

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the critical solubility and stability characteristics of this compound. By following these detailed protocols, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The inherent lipophilicity and potential for ester hydrolysis are key attributes that must be quantitatively understood to guide formulation strategies, establish appropriate storage conditions, and ensure the ultimate success of the molecule as a potential therapeutic agent.

References

-

Bermejo, M., & Avdeef, A. (2008). The Art and Science of Shake-Flask Solubility Measurement. Avdeef.com. Available at: [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Pyrrole Esters

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered nitrogen-containing heterocycle, serves as a privileged scaffold in medicinal chemistry. Its derivatives, particularly substituted pyrrole esters, exhibit a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted pyrrole esters, offering field-proven insights for professionals in drug discovery and development.

The Synthetic Landscape: Crafting Bioactive Pyrrole Esters

The biological potential of a pyrrole derivative is intrinsically linked to the nature and position of its substituents. Therefore, robust and versatile synthetic methodologies are paramount. Several classical and modern approaches are employed to construct the pyrrole core and introduce ester functionalities.

Foundational Synthetic Strategies

The Paal-Knorr synthesis remains a cornerstone for preparing substituted pyrroles. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, offering a straightforward route to various N-substituted pyrroles. The Hantzsch pyrrole synthesis and the Barton-Zard reaction represent other classical methods that provide access to diverse substitution patterns.

More contemporary approaches, such as multi-component reactions and transition metal-catalyzed cyclizations, have expanded the synthetic toolbox, allowing for the efficient construction of highly functionalized pyrrole esters. For instance, rhodium(I) catalysts have been effectively used in the linear hydroacylation of aldehydes and propargylic amines to generate pyrroles in a cascade process.

Representative Synthetic Protocol: A Multi-Step Approach

A common strategy for synthesizing substituted pyrrole esters involves a five-step sequence that is both cost-effective and adaptable. This process, monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR), typically includes:

-

Halogenation of a ketone.

-

SN2 reaction with an N-Boc sulfonamide.

-

Deprotection using trifluoroacetic acid (TFA) or iron (III) chloride.

-

Michael addition/cyclization with ethyl propiolate.

-

Aromatization using boron trifluoride etherate.

This methodology allows for the introduction of various functional groups at different positions on the pyrrole ring, enabling the exploration of structure-activity relationships (SAR).

A Spectrum of Biological Activities: From Cancer to Microbes

The true value of substituted pyrrole esters lies in their diverse pharmacological effects. Extensive research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.

Anticancer Potential: Targeting Uncontrolled Cell Growth

Substituted pyrrole esters have emerged as promising candidates in oncology, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.

Mechanisms of Action:

-

Inhibition of Protein Kinases: Many pyrrole derivatives act as inhibitors of crucial protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth and angiogenesis.

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.

-

Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing the proliferation of cancerous cells.

-

Microtubule Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton, thereby disrupting cell division.

Quantitative Data on Anticancer Activity:

The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process.

| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value |

| Alkynylated Pyrrole | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung Carcinoma) | IC50 | 3.49 µM |

| Pyrrole-Indole Hybrid | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM |

| Cpd 19 | 3,4-dimethoxy phenyl at the 4th position | MGC 80-3, HCT-116, CHO | IC50 | 1.0 - 1.7 µM |

| Cpd 21 | 3,4-dimethoxy phenyl at the 4th position | HepG2, DU145, CT-26 | IC50 | 0.5 - 0.9 µM |

Antimicrobial Efficacy: Combating Pathogenic Threats

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and substituted pyrroles have shown significant promise in this area. They exhibit activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanisms of Action:

-

DNA Gyrase and Topoisomerase IV Inhibition: Several pyrrole-based compounds target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

-

Interaction with Biomolecules: The pyrrole scaffold can readily interact with various biomolecules within microbial cells, disrupting their normal function.

Antimicrobial Activity Data:

The antimicrobial potential is typically assessed by measuring the zone of inhibition in disc diffusion assays or by determining the minimum inhibitory concentration (MIC).

| Compound | Target Organism | Activity |

| Substituted Pyrroles (General) | Gram-positive bacteria (e.g., S. aureus, B. cereus) | Promising antibacterial activity |

| Fused Pyrroles | C. albicans (yeast), A. fumigatus, F. oxysporum (fungi) | Significant antifungal activity |

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for its management. Several pyrrole derivatives, such as tolmetin and ketorolac, are established NSAIDs. Newer substituted pyrrole esters are being investigated for their potential to offer improved efficacy and safety profiles.

Mechanism of Action:

The primary mechanism of anti-inflammatory action for many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects. Some pyrrole derivatives also exert their anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF-α.

Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Pyrrole derivatives have demonstrated notable antioxidant properties, acting as scavengers of free radicals.

Mechanism of Action:

The antioxidant activity of pyrroles is often attributed to the hydrogen atom transfer (HAT) from the N-H group to peroxyl radicals. The nature of the substituents and the solvent can influence the antioxidant mechanism, which may also involve proton-coupled electron transfer (PCET) or single electron transfer (SET).

Experimental Evaluation: From In Vitro Assays to In Vivo Models

The journey of a potential therapeutic from a chemical entity to a clinical candidate involves a rigorous, step-wise evaluation process. This progression from in vitro to in vivo testing is crucial for selecting the most promising compounds for further development.

In Vitro Screening: The First Line of Assessment

In vitro assays provide the initial, high-throughput screening of a compound's biological activity. They are essential for determining cytotoxicity, mechanism of action, and for comparing the potency of different derivatives.

Common In Vitro Assays:

-

Cytotoxicity Assays (e.g., MTT Assay): These colorimetric assays measure cell viability and are used to determine the IC50 of a compound.

-

Apoptosis Assays (e.g., Annexin V-FITC/PI Staining): Flow cytometry-based assays to quantify the induction of apoptosis.

-

Cell Cycle Analysis (e.g., Propidium Iodide Staining): Used to determine the effect of a compound on cell cycle progression.

-

Antimicrobial Susceptibility Testing (e.g., Disc Diffusion, Broth Microdilution): To assess the antimicrobial activity of compounds.

-

Enzyme Inhibition Assays: To measure the direct inhibitory effect of a compound on a specific enzyme target, such as COX-2 or a protein kinase.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the test pyrrole ester and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vivo Models: Assessing Efficacy in a Biological System

While in vitro studies are invaluable for initial screening, they cannot fully replicate the complex biological environment of a living organism. Therefore, promising candidates are advanced to in vivo testing using animal models to evaluate their efficacy, pharmacokinetics, and toxicity.

Common In Vivo Models:

-

Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice) to assess the antitumor activity of a compound. These can be subcutaneous or orthotopic, with the latter more closely mimicking the natural tumor environment.

-

Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications, providing a more physiologically relevant system to study cancer.

-

Carrageenan-Induced Paw Edema: A widely used model in rats to evaluate the anti-inflammatory activity of novel compounds.

-

Formalin Test: An animal model used to assess the analgesic properties of compounds against chemical stimuli.

Experimental Workflow: From Discovery to Preclinical Candidate

Caption: Generalized workflow for the discovery and development of novel pyrrole-based biological agents.

Signaling Pathways: Unraveling the Molecular Mechanisms

Understanding the specific signaling pathways targeted by substituted pyrrole esters is crucial for rational drug design and for identifying potential biomarkers of response.

Key Signaling Pathway: COX-2 and Inflammation

Caption: Inhibition of the COX-2 pathway by substituted pyrrole esters.

This diagram illustrates how inflammatory stimuli lead to the production of prostaglandins via the COX-2 enzyme, resulting in inflammation. Substituted pyrrole esters can inhibit COX-2, thereby blocking this pathway and reducing the inflammatory response.

Conclusion and Future Directions

Substituted pyrrole esters represent a highly versatile and promising class of compounds with a wide array of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them an attractive scaffold for the development of novel therapeutics. Future research will likely focus on:

-

Structure-Based Drug Design: Utilizing computational tools like molecular docking to design more potent and selective inhibitors.

-

Hybrid Molecules: Combining the pyrrole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.

-

Target Identification: Elucidating the precise molecular targets for novel pyrrole derivatives to better understand their mechanisms of action.

-

Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in humans.

The continued exploration of the chemical space around the pyrrole nucleus holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Standardized, well-established in vitro and in vivo methods are available for the experimental evaluation of new anticancer agents. A step-wise procedure from in vitro to in vivo experiments using non-functional, functional non-clonogenic and, if applicable, clonogenic assays allows reduction of the number of promising agents for further clinical testing.

Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Unique Pyrrole Scaffold

The pyrrole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a promising, yet underexplored, member of this family: Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate .

While specific literature on this exact molecule is sparse, its structure combines several key features that suggest significant potential as a synthetic building block:

-

A Sterically Accessible N-Substituted Pyrrole: The pyrrole nitrogen is functionalized with a chiral pentanoate chain, offering a handle for further elaboration and influencing the electronic nature of the heterocyclic ring.

-

An Ester Moiety: The ethyl ester provides a versatile reactive site for a variety of transformations, including hydrolysis, amidation, and reduction.

-

Chirality: The presence of a stereocenter at the 2-position of the pentanoate chain introduces chirality, a critical consideration in modern drug design.

This guide will provide a comprehensive overview of this compound, including a proposed synthetic methodology based on established chemical principles, an analysis of its likely chemical reactivity, and a discussion of its potential applications in the synthesis of complex molecular architectures for drug discovery.

Synthesis of this compound: A Paal-Knorr Approach

The most direct and widely applicable method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[3][4][5][6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions. For the synthesis of the title compound, the key precursors would be 2,5-dimethoxytetrahydrofuran (a stable surrogate for 1,4-butanedial) and the corresponding primary amine, ethyl 2-amino-3-methylpentanoate.

Proposed Reaction Mechanism

The reaction proceeds through the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4][7]

Caption: Proposed mechanism for the Paal-Knorr synthesis of N-substituted pyrroles.

Representative Experimental Protocol

This protocol is a representative example based on the Paal-Knorr reaction and has not been optimized for the specific synthesis of this compound.

Materials:

-

Ethyl 2-amino-3-methylpentanoate

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Ethanol

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a solution of ethyl 2-amino-3-methylpentanoate (1.0 eq) in ethanol, add glacial acetic acid (2.0 eq).

-

To this stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Expected Characterization Data

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), protons of the 3-methylpentyl chain (multiplets, doublet, and triplet), and characteristic signals for the α and β protons of the pyrrole ring (triplets). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, carbons of the 3-methylpentyl chain, and distinct signals for the α and β carbons of the pyrrole ring. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester, C-H stretching frequencies for the alkyl and aromatic protons, and characteristic C-N and C=C stretching vibrations of the pyrrole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₂H₁₉NO₂. Fragmentation patterns would likely show loss of the ethoxy group, the entire ester group, and fragmentation of the alkyl chain. |

Reactivity and Synthetic Utility

This compound is a versatile building block with multiple reactive sites that can be selectively addressed.

Sources

A Technical Guide to the Reactivity of the Pyrrole Ring in Ethyl 3-Methyl-2-(1H-pyrrol-1-yl)pentanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the reactivity of the pyrrole ring in the context of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate. As Senior Application Scientists, our goal is to synthesize foundational principles of heterocyclic chemistry with practical, field-proven insights to empower researchers in their experimental design and execution. This document will delve into the electronic and steric factors governing the pyrrole core's susceptibility to electrophilic attack, offering predictive insights and detailed experimental protocols for key transformations.

The Intrinsic Reactivity of the Pyrrole Nucleus: An Electron-Rich Aromatic System

The pyrrole ring is a five-membered aromatic heterocycle that exhibits significantly higher reactivity towards electrophilic substitution than benzene.[1] This heightened reactivity stems from the delocalization of the nitrogen atom's lone pair of electrons into the cyclic π-system, creating an electron-rich aromatic sextet.[1] This increased electron density makes the carbon atoms of the pyrrole ring more nucleophilic and thus more susceptible to attack by electrophiles.[1]

Resonance theory illustrates that the negative charge is delocalized across all four carbon atoms of the ring. However, the resonance structures that place the negative charge at the C2 and C5 positions are more stable and contribute more to the overall resonance hybrid.[2] Consequently, electrophilic attack preferentially occurs at these α-positions.[2][3][4]

It is crucial to note that the high reactivity of pyrrole is coupled with a sensitivity to strong acids, which can lead to protonation at a carbon atom and subsequent polymerization.[1] Therefore, electrophilic substitution reactions on pyrrole often necessitate the use of milder reagents and carefully controlled conditions to avoid undesirable side reactions.[1][5]

The Influence of the N-Substituent: A Deeper Look at this compound

The substituent at the nitrogen atom of the pyrrole ring can significantly modulate its reactivity and regioselectivity. In the case of this compound, the N-substituent is an alkyl group. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This would be expected to further activate the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole.

However, the steric bulk of the N-substituent can also play a critical role. While the ethyl 3-methyl-2-pentanoate group is not as sterically demanding as a triisopropylsilyl group, it may still offer some degree of steric hindrance at the adjacent C2 and C5 positions. This steric effect could potentially lead to an increased proportion of substitution at the less sterically hindered C3 and C4 positions, especially with bulky electrophiles.

Key Electrophilic Substitution Reactions and Methodologies

This section provides detailed protocols for common electrophilic substitution reactions, adapted for N-substituted pyrroles like this compound.

Halogenation

Due to the high reactivity of the pyrrole ring, direct halogenation with elemental halogens can lead to polyhalogenation and decomposition.[4][6] Milder halogenating agents are therefore preferred.

Experimental Protocol: Monobromination using N-Bromosuccinimide (NBS)

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reagent | Molar Equivalent | Purpose |

| This compound | 1 | Substrate |

| N-Bromosuccinimide (NBS) | 1 | Mild brominating agent |

| Tetrahydrofuran (THF) | - | Aprotic solvent |

| Sodium thiosulfate (aq.) | - | Quenching agent for excess bromine |

Diagram: Halogenation Workflow

Caption: Step-by-step workflow for the monobromination of an N-substituted pyrrole.

Nitration